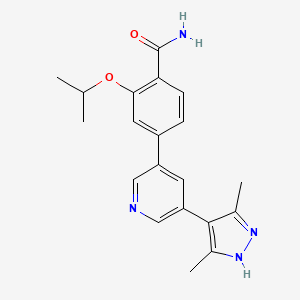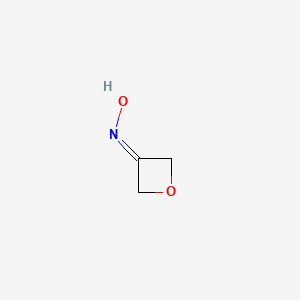
4-(5-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridin-3-yl)-2-isopropoxybenzamide
描述
4-(5-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridin-3-yl)-2-isopropoxybenzamide is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which plays a critical role in the regulation of gene expression.
作用机制
The mechanism of action of 4-(5-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridin-3-yl)-2-isopropoxybenzamide is based on its ability to inhibit the binding of this compound to acetylated histones. This compound contains two bromodomains that recognize acetylated lysine residues on histones. By inhibiting the binding of this compound to acetylated histones, this compound disrupts the recruitment of transcriptional machinery to chromatin, leading to the downregulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of this compound. Inhibition of this compound has been shown to have anti-inflammatory effects by downregulating the expression of pro-inflammatory genes. It has also been shown to have anti-tumor effects by inhibiting the growth and survival of cancer cells. In addition, inhibition of this compound has been shown to have antiviral effects by inhibiting the replication of several viruses, including human papillomavirus (HPV) and human immunodeficiency virus (HIV).
实验室实验的优点和局限性
One of the main advantages of using 4-(5-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridin-3-yl)-2-isopropoxybenzamide in lab experiments is its potency and specificity for this compound. This allows researchers to study the effects of this compound inhibition on cellular processes with high precision. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and the interpretation of experimental results.
未来方向
There are several future directions for the use of 4-(5-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridin-3-yl)-2-isopropoxybenzamide in scientific research. One direction is the development of more potent and selective this compound inhibitors for the treatment of cancer and other diseases. Another direction is the investigation of the role of this compound in cellular processes other than gene expression, such as DNA repair and chromatin remodeling. Finally, the use of this compound in combination with other inhibitors or chemotherapeutic agents may lead to the development of more effective cancer treatments.
科学研究应用
4-(5-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridin-3-yl)-2-isopropoxybenzamide has a wide range of scientific research applications. It has been shown to be a potent inhibitor of this compound, which is a key regulator of gene expression. This compound is involved in the regulation of several cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of this compound has been shown to have therapeutic potential in several diseases, including cancer, inflammation, and viral infections.
属性
IUPAC Name |
4-[5-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-3-yl]-2-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-11(2)26-18-8-14(5-6-17(18)20(21)25)15-7-16(10-22-9-15)19-12(3)23-24-13(19)4/h5-11H,1-4H3,(H2,21,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZTVBGPAZGVHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CN=CC(=C2)C3=CC(=C(C=C3)C(=O)N)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2408853-01-8 | |
| Record name | 4-[5-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-3-yl]-2-(propan-2-yloxy)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate hcl](/img/structure/B3391771.png)
![Tert-butyl 1-(cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate](/img/structure/B3391772.png)

![3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B3391790.png)
![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B3391810.png)




![2-Boc-5-fmoc-2,5-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B3391848.png)


![(7-Oxa-4-azaspiro[2.5]octan-6-YL)methanol](/img/structure/B3391873.png)
![3-Boc-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3391876.png)